3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide
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Overview
Description
3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with diphenylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide: Another triazole compound with comparable properties.
Uniqueness
3,5-dimethyl-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3,5-dimethyl-N,N-diphenyl-1,2,4-triazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-13-18-14(2)21(19-13)17(22)20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMRLKCJBGUGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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